molecular formula C12H9Br2N B036456 Bis(4-bromophenyl)amine CAS No. 16292-17-4

Bis(4-bromophenyl)amine

Cat. No.: B036456
CAS No.: 16292-17-4
M. Wt: 327.01 g/mol
InChI Key: VKVHTZNHLOGHGP-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)amine is a useful research compound. Its molecular formula is C12H9Br2N and its molecular weight is 327.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Pd-Catalyzed Diamination in Ligand Synthesis

A Pd-catalyzed reaction involving Bis(4-bromophenyl)amine has been developed for the synthesis of novel 4,4′-bisaminophenyl substituted monotriazinylpyridine derivatives. These derivatives serve as potential ligands for chemoselective minor actinide extraction processes, highlighting its application in the development of new materials for nuclear waste management (Tai et al., 2015).

Synthesis of Porphyrins

This compound plays a critical role in the synthesis of porphyrins containing a hydroxypiperidine fragment through palladium-catalyzed amination. These porphyrins are significant for their potential applications in photodynamic therapy and as functional materials in electronic devices (Artamkina et al., 2008).

Preparation of Hyperbranched Polymers

Hyperbranched polymers containing triphenylamine and phenylenevinylene units have been synthesized using a Pd-catalyzed coupling reaction of tris(4-bromophenyl)amine. These polymers exhibit significant potential in the development of materials with advanced electronic properties, useful in organic electronics and photonics (Tanaka et al., 2003).

Modular Synthesis of Bis(amino-oxazoline)

The palladium-catalyzed Buchwald-Hartwig aryl amination has been utilized to prepare a new class of tetradentate bis(amino-oxazoline), demonstrating this compound's role in facilitating complex ligand synthesis. These ligands have applications in catalysis and material science (Doherty et al., 2006).

Synthesis of Novel Benzene C-2'-Deoxyribonucleosides

A modular methodology involving this compound has been developed for synthesizing various 4-substituted-phenyl C-2′-deoxyribonucleosides, pivotal in the development of nucleoside analogues for therapeutic applications (Joubert et al., 2008).

Safety and Hazards

Bis(4-bromophenyl)amine is classified as harmful if swallowed, causes serious eye damage, and may cause long-lasting harmful effects to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for Bis(4-bromophenyl)amine are not mentioned in the search results, its potential uses in various chemical reactions suggest that it could be a valuable compound in chemical research and synthesis .

Mechanism of Action

Target of Action

Bis(4-bromophenyl)amine is an organic compound that is used as an important intermediate in the synthesis of pressure-sensitive dyes, pharmaceuticals, rubber, pesticides, and adhesive auxiliaries . .

Mode of Action

The mode of action of this compound is not well-documented. As an intermediate, it is likely involved in various chemical reactions during the synthesis of other compounds. For instance, it can participate in Buchwald-Hartwig Coupling reactions .

Action Environment

The action of this compound is likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its synthesis involves heating at 130°C under nitrogen protection . .

Properties

IUPAC Name

4-bromo-N-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVHTZNHLOGHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348074
Record name Bis(4-bromophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16292-17-4
Record name Bis(4-bromophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-bromophenyl)amine
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